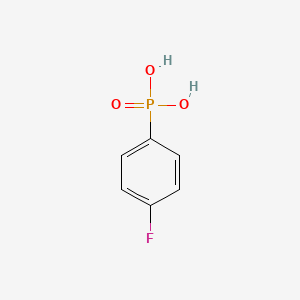
(4-Fluorophenyl)phosphonic acid
Overview
Description
“(4-Fluorophenyl)phosphonic acid” is a type of organophosphorus compound . It is used as an intermediate in the production of fluorinated anesthetics . It is also known as 4-Fluorobenzylphosphonic acid and 4-fluorophenyl-phosphonic acid bis(trimethylsilyl) ester .
Synthesis Analysis
Phosphonic acids, including “(4-Fluorophenyl)phosphonic acid”, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis
The molecule of phosphonic acid, which “(4-Fluorophenyl)phosphonic acid” is a type of, possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .Chemical Reactions Analysis
Phosphonic acids are prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, known as the BTMS route to phosphonic acids, has been a favored method due to its convenience, high yields, very mild conditions, and chemoselectivity .Physical And Chemical Properties Analysis
Phosphonic acid, which “(4-Fluorophenyl)phosphonic acid” is a type of, in its pure form, exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .Scientific Research Applications
Polymeric Electrolyte Membranes in Fuel Cells
(4-Fluorophenyl)phosphonic acid derivatives, such as those derived from fluorinated poly(aryl ethers) with bromophenyl pendant groups, show promise in fuel cell technology. These phosphonated polymers exhibit excellent thermal, oxidative, and dimensional stability, along with low methanol permeability and reasonable proton conductivity. This makes them suitable candidates for polymeric electrolyte membranes in fuel cells (Liu et al., 2006).
Supramolecular and Hybrid Materials
Phosphonic acid groups, including those related to (4-Fluorophenyl)phosphonic acid, have wide applications due to their structural analogy with phosphate moieties. They are utilized in the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens, covering a broad spectrum of research fields including chemistry, biology, and physics (Sevrain et al., 2017).
Crystal Structures in Medicinal Chemistry
Fluorinated analogues of α-aminophosphonic acids, like those derived from phenylglycine with fluorine substituents, have been synthesized and characterized. These compounds, including variations like (4-Fluorophenyl)phosphonic acid, are significant in medicinal chemistry due to their potential biological activity and as building blocks in drug development (Wanat et al., 2020).
Metal-Phosphonate Frameworks
Metal-phosphonate frameworks, using bisphosphonates like (4-Fluorophenyl)phosphonic acid, are synthesized under various conditions to induce microporosity. These materials, characterized by specific surface and acid properties, range from non-porous to mainly microporous, with applications in catalysis and material science (Gómez-Alcántara et al., 2006).
Proton-Conducting Membranes
Phenylphosphonic acid-functionalized poly[aryloxyphosphazenes], synthesized using methods involving (4-Fluorophenyl)phosphonic acid derivatives, are promising for use as proton-conducting membranes in fuel cells. Their potential stems from their unique chemical structure and functional properties (Allcock et al., 2002).
Luminescent Ruthenium Complexes
Luminescent ruthenium(II) bipyridyl-phosphonic acid complexes, including those with (4-Fluorophenyl)phosphonic acid derivatives, demonstrate pH-dependent photophysical behavior. These complexes have potential applications in sensors and biological labeling due to their unique luminescent properties (Montalti et al., 2000).
Synthesis of Nanomaterials
(4-Fluorophenyl)phosphonic acid derivatives are used in the synthesis of nanomaterials, controlling surface and interface properties in hybrid or composite materials. Their versatility in coordination chemistry and ability to modify surfaces make them valuable in the development of various nanomaterials (Guerrero et al., 2013).
Anticorrosive and Adhesive Properties
Phosphonated copolymers containing (4-Fluorophenyl)phosphonic acid derivatives blended with poly(vinylidene fluoride) show adhesive and anticorrosive properties on galvanized steel plates. This application demonstrates the potential of phosphonic acid derivatives in protective coatings and material sciences (Bressy-Brondino et al., 2002).
Safety and Hazards
Future Directions
Phosphonic acids, including “(4-Fluorophenyl)phosphonic acid”, represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . The diverse utility of phosphonates encompasses applications as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives, among many others . Therefore, the development of new methods to introduce phosphonic acids into molecules is of great interest to organic and medicinal chemists .
properties
IUPAC Name |
(4-fluorophenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCVDWVYQFJUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506339 | |
| Record name | (4-Fluorophenyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349-87-1 | |
| Record name | (4-Fluorophenyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

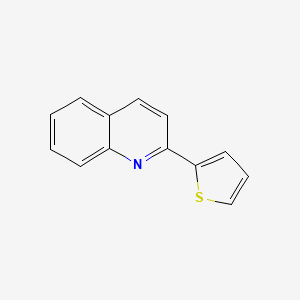

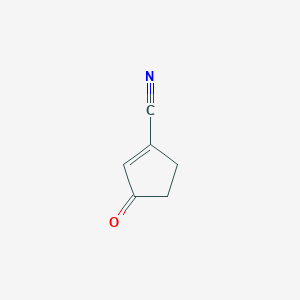
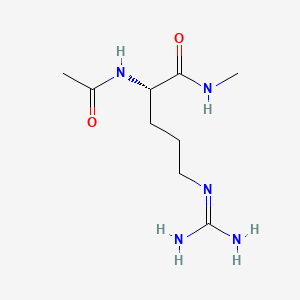
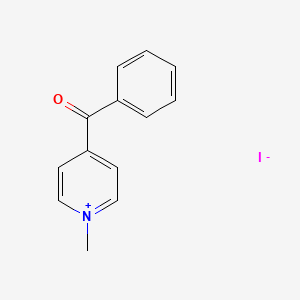
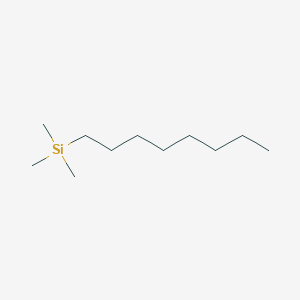

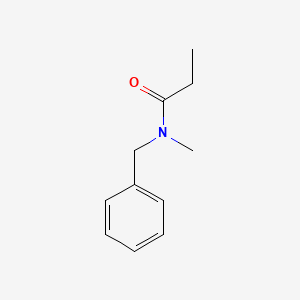
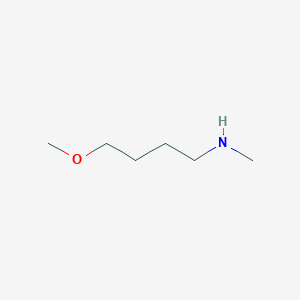


![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)
![2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3051530.png)
